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Compound of Interest

Compound Name: (2S,3R)-2-aminobutane-1,3-diol

Cat. No.: B112641

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2S,3R)-2-aminobutane-1,3-diol,
also known as L-allo-threoninol. It details the compound's chemical identity, including its CAS
number and structure, and summarizes its key physicochemical properties. This document
outlines a detailed experimental protocol for a stereoselective synthesis route. Furthermore, it
explores the potential biological activity of this compound, drawing parallels with its enantiomer
and suggesting a likely mechanism of action involving the inhibition of methionine
adenosyltransferase, a critical enzyme in cellular metabolism. This guide is intended to be a
valuable resource for researchers in medicinal chemistry and drug development.

Chemical Identity and Structure

(2S,3R)-2-aminobutane-1,3-diol is a chiral amino alcohol. It is the C-3 epimer of (2S,3S)-2-
aminobutane-1,3-diol (L-threoninol). The (2S,3R) stereocisomer is also referred to as L-allo-
threoninol.

CAS Number: 108102-50-7.[1] It is important to note that this CAS number is also associated
with its enantiomer, (2R,3S)-2-aminobutane-1,3-diol, which is also known as L-allo-threoninol in
some contexts.[1]

Molecular Formula: CaH11NO2
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Structure:
Chemical Structure of (2S,3R)-2-aminobutane-1,3-diol
SMILES: C--INVALID-LINK--N">C@HO

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2-aminobutane-1,3-diol.
Note that these properties are generally not stereoisomer-specific in many databases.

Property Value Reference
Molecular Weight 105.14 g/mol [1112]
XLogP3-AA -1.6 [1][2]
Hydrogen Bond Donor Count 3 [1112]
CH:):lzljrnotgen Bond Acceptor 3 (2]
Rotatable Bond Count 2 [1][2]
Exact Mass 105.078978594 Da [1112]
Topological Polar Surface Area  66.5 A2 [1][2]
Heavy Atom Count 7 [1][2]
Formal Charge 0 [1][2]
Complexity 49

Experimental Protocols: Synthesis

A common and effective method for the stereoselective synthesis of 2-amino-1,3-diols is the
reduction of the corresponding amino acid ester. The following protocol is adapted from the
synthesis of L-threoninol and is applicable for the preparation of (2S,3R)-2-aminobutane-1,3-
diol from L-allothreonine.[3]
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Synthesis of L-allothreonine

A simple procedure for obtaining L-allothreonine involves the separation of a diastereomeric
mixture.[4]

Experimental Protocol:

o A mixture of N-acetyl-L-allothreonine and N-acetyl-D-threonine is converted to their
ammonium salts.

e The mixture is treated with ethanol to precipitate ammonium N-acetyl-D-threoninate as the
less-soluble diastereoisomeric salt.

 After separation by filtration, the N-acetyl-L-allothreonine is obtained from the filtrate.
e The N-acetyl-L-allothreonine is then hydrolyzed in hydrochloric acid to yield L-allothreonine.

o Recrystallization from water can be performed to achieve high diastereomeric excess (>99%
de).[4]

Reduction of L-allothreonine to (2S,3R)-2-aminobutane-
1,3-diol

This protocol details the reduction of the amino acid ester to the corresponding amino alcohol.

Experimental Protocol:

Suspend lithium aluminum hydride (LiAlH4, 4 equivalents) in anhydrous tetrahydrofuran
(THF) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

Dissolve L-allothreonine ethyl ester (1 equivalent) in anhydrous THF.

Add the L-allothreonine ethyl ester solution dropwise to the LiAlH4 suspension over 1.5 hours
at 0 °C (ice bath).

After the addition is complete, reflux the reaction mixture for 3 hours.
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» Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH4 by the
dropwise addition of 0.1N HCI.

* Remove the resulting lithium salts by filtration.

o Concentrate the filtrate under reduced pressure using a rotary evaporator to yield (2S,3R)-2-
aminobutane-1,3-diol.[3]

Synthesis Workflow

L-allothreonine

Esterification
(e.g., EtOH, H+)

Reduction
(LiIAIH4, THF)

Click to download full resolution via product page

A simplified workflow for the synthesis of (2S,3R)-2-aminobutane-1,3-diol.

Biological Activity and Potential Applications

(2S,3R)-2-aminobutane-1,3-diol is recognized as a valuable chiral building block in the
synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[5] Its
unique stereochemistry can enhance the efficacy and specificity of the final drug products.[5] It
also finds applications in biochemical research for studying amino acid metabolism and protein
synthesis, and in cosmetic formulations for its moisturizing properties.[5]
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Potential Antimicrobial Activity

While direct studies on the antimicrobial activity of (2S,3R)-2-aminobutane-1,3-diol are
limited, its enantiomer, D-allo-threoninol, has been shown to inhibit the growth of Escherichia
coli, Bacillus subtilis, and Staphylococcus aureus in vitro. This inhibitory effect is attributed to its
interaction with methionine adenosyltransferase (MAT), a key enzyme in the biosynthesis of S-
adenosylmethionine (SAM). By binding to MAT, D-allo-threoninol prevents the formation of the
MAT-coenzyme A complex, thereby inhibiting protein synthesis and cell division. Given the
structural similarity, it is plausible that (2S,3R)-2-aminobutane-1,3-diol may exhibit similar
antimicrobial properties through the same mechanism of action.

Proposed Mechanism of Action: Inhibition of Methionine
Adenosyltransferase

Methionine adenosyltransferase (MAT) catalyzes the formation of S-adenosylmethionine (SAM)
from methionine and ATP. SAM is a universal methyl group donor and is crucial for the
biosynthesis of polyamines, both of which are essential for cell growth and proliferation.
Inhibition of MAT disrupts these vital cellular processes, leading to an antimicrobial effect. The
proposed mechanism involves the 2-aminobutane-1,3-diol molecule acting as a competitive
inhibitor of methionine at the active site of the MAT enzyme.
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Proposed Signaling Pathway Inhibition
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Proposed mechanism of action via inhibition of the Methionine Adenosyltransferase pathway.

Conclusion

(2S,3R)-2-aminobutane-1,3-diol is a stereochemically defined molecule with significant
potential as a chiral building block in the pharmaceutical industry. Its synthesis can be achieved
through stereoselective methods, and its structural similarity to known antimicrobial agents
suggests a promising avenue for the development of new therapeutic agents. Further research
is warranted to fully elucidate the biological activity and therapeutic potential of this compound,
particularly its specific interactions with methionine adenosyltransferase and its efficacy in

various disease models.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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